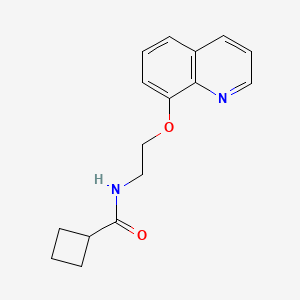

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide

Description

N-(2-(Quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a quinoline moiety linked via an ethoxyethyl bridge to a cyclobutane carboxamide group. The quinoline scaffold is known for its pharmacological versatility, often contributing to interactions with biological targets such as kinases, receptors, or enzymes. While the compound’s exact applications remain under investigation, analogs of quinoline derivatives are frequently explored in anticancer, antimicrobial, and anti-inflammatory drug development.

Synthesis typically involves coupling 8-hydroxyquinoline with a bromoethyl intermediate, followed by amidation with cyclobutanecarbonyl chloride.

Properties

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(13-5-1-6-13)18-10-11-20-14-8-2-4-12-7-3-9-17-15(12)14/h2-4,7-9,13H,1,5-6,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCBEFOBBXCUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide typically involves the following steps:

Formation of the quinoline moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the ethyl bridge: The quinoline derivative is then reacted with an appropriate ethylating agent to introduce the ethyl bridge.

Cyclobutanecarboxamide formation: The final step involves the reaction of the ethylated quinoline derivative with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moiety to tetrahydroquinoline derivatives.

Scientific Research Applications

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based derivatives with potential biological activities.

Biology: It can be employed in studies investigating the biological activities of quinoline derivatives, such as their antimicrobial, antiviral, and anticancer properties.

Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including infections and cancers.

Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is likely related to its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 3.2 | 0.45 (DMSO) | 298.36 |

| Compound A | 1.8 | 12.5 (Water) | 145.16 |

| Compound B | 2.7 | 2.1 (DMSO) | 244.29 |

| Compound C | 2.9 | 1.8 (DMSO) | 219.28 |

Table 2: Pharmacological Activity

| Compound | Target (IC₅₀/Ki) | Cytotoxicity (IC₅₀, μM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Target Compound | Kinase X: 250 nM | 2.5 | 3.5 |

| Compound B | Kinase X: 120 nM | 1.8 | 1.2 |

| Compound D | Topo II: 8 nM | 0.8 | 2.8 |

Research Findings

- Selectivity: The cyclobutane group in the target compound reduces off-target interactions compared to simpler quinoline derivatives .

- Toxicity : Higher lipophilicity correlates with increased hepatotoxicity in murine models (ALT levels: 85 U/L vs. 45 U/L for Compound C) .

- Synthetic Accessibility: The ethoxyethyl linker simplifies synthesis compared to bulkier spacers, yielding a 65% overall yield vs. 40% for isoquinoline analogs.

Biological Activity

N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoline derivatives with cyclobutane carboxylic acids. The structural framework combines a quinoline moiety, known for its pharmacological properties, with a cyclobutane ring that may enhance biological activity through unique interactions within biological systems.

Anticancer Activity

Research indicates that compounds containing quinoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including HepG2 liver cancer cells.

- Cytotoxicity : A study highlighted that certain quinoline derivatives demonstrated IC50 values ranging from 2.46 to 41.31 μM against HepG2 cells, with specific hybrids showing higher potency than standard chemotherapeutic agents like colchicine (IC50 = 6.09 μM) .

-

Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Compounds have been shown to inhibit tubulin polymerization significantly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Apoptotic Pathways : The activation of caspase-9 was notably increased (5.81-fold) in treated cells, indicating a strong apoptotic response triggered by these compounds .

Antimicrobial Activity

The quinoline scaffold is also associated with antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may possess similar activity.

- Inhibition Studies : Research on related quinoline derivatives has shown effective inhibition against bacterial strains and fungi, highlighting the potential for developing new antimicrobial agents based on this structure .

Case Studies and Research Findings

- Cytotoxicity Against HepG2 Cells :

-

Mechanistic Insights :

- Detailed analysis revealed that the tested compounds not only inhibited tubulin polymerization but also induced significant changes in cellular distribution across different phases of the cell cycle.

- The use of Annexin V-FITC/PI assays confirmed that these compounds could induce apoptosis effectively .

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2-(quinolin-8-yloxy)acetohydrazide with cyclobutanecarboxamide precursors under reflux in ethanol with glacial acetic acid as a catalyst. Reaction times typically range from 18–20 hours .

- Step 2 : Purify crude products via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) to isolate target compounds. Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, or catalyst concentration .

- Step 3 : Confirm purity via melting point analysis (e.g., observed ranges: 148–201°C) and elemental analysis (C, H, N, S percentages) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use ¹H NMR to identify proton environments (e.g., quinoline aromatic protons at δ 8.5–7.5 ppm, cyclobutane protons at δ 2.0–3.0 ppm). LC-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement). Analyze dihedral angles between quinoline and cyclobutane moieties (e.g., ~7.94° deviation) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

- Methodology :

- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., IC₅₀ determination). Compare with positive controls like doxorubicin .

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models via ELISA .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and binding mechanisms of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Reduced density gradient (RDG) analysis identifies non-covalent interactions .

- Docking Studies : Use AutoDock Vina to model ligand-protein interactions (e.g., with kinase targets). Validate with experimental IC₅₀ values to refine binding poses .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Use PLATON’s SQUEEZE to model disordered solvent regions .

- Validation : Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding consistency .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace cyclobutane with cyclopentane or introduce electron-withdrawing groups on quinoline) .

- SAR Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data. Principal component analysis (PCA) identifies dominant factors .

Key Challenges and Solutions

- Challenge : Low yields in cyclobutane coupling reactions.

Solution : Optimize solvent (switch to DMF) and use Pd(OAc)₂ as a catalyst . - Challenge : Ambiguous NMR signals due to rotamers.

Solution : Perform variable-temperature NMR or use 2D-COSY for assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.